Ranitidine-N-oxide
Description
Contextualization as a Principal Metabolite of Ranitidine (B14927)
Ranitidine N-oxide is recognized as a principal metabolite formed during the metabolism of ranitidine, a histamine (B1213489) H2-receptor antagonist historically used to reduce stomach acid production for conditions like GERD and ulcers. ontosight.aifda.gov In humans, the N-oxide is the major metabolite found in urine, although it typically accounts for less than 4% of the administered dose. fda.govdrugbank.comhres.ca Other metabolites include the S-oxide and desmethyl ranitidine, each usually representing around 1% of the dose. fda.govdrugbank.com Studies in various species, including rats and dogs, have also identified ranitidine N-oxide as a significant metabolite. hres.caebi.ac.uk For instance, in dogs, N-oxidation was found to be the main metabolic route, with up to 30% of the administered dose excreted as the N-oxide in urine. hres.ca Research using isolated hepatocytes from rats and dogs has demonstrated the formation of ranitidine N-oxide, supporting its role as a key metabolic product across species. ebi.ac.uk The formation of ranitidine N-oxide is primarily attributed to the oxidative process that ranitidine undergoes in the body, influencing the drug's activity and potentially its efficacy and side effects. ontosight.ai The hepatic microsomal flavin-containing monooxygenase (FMO), particularly FMO3 in adult human liver, is identified as a key enzyme in the production of ranitidine N-oxide. scielo.brjst.go.jp Measuring urinary ranitidine N-oxide has been explored as a non-invasive method to assess human liver FMO3 activity in vivo. scielo.br
Significance in Pharmaceutical and Environmental Research
The significance of ranitidine N-oxide extends to both pharmaceutical and environmental research. In the pharmaceutical realm, understanding the formation and properties of this metabolite is crucial for assessing the pharmacokinetics and potential toxicological implications of ranitidine. ontosight.ai The presence and levels of metabolites can influence a drug's therapeutic index. ontosight.ai Research into ranitidine N-oxide is ongoing, often focusing on its role in ranitidine's metabolism and potential health impacts. ontosight.ai
From an environmental perspective, ranitidine is considered an emerging contaminant found in surface waters due to its widespread use and incomplete removal by conventional wastewater treatment processes. researchgate.neteeer.org Ranitidine N-oxide, as a metabolite, can also be present in the environment. While the primary focus regarding environmental concerns has been on the potential for ranitidine to form N-nitrosodimethylamine (NDMA), the environmental fate and effects of its metabolites, including ranitidine N-oxide, are also subjects of investigation. researchgate.netfda.gov Studies have examined the degradation of ranitidine in various environmental contexts, such as during aerobic composting, highlighting the role of microorganisms in its transformation. researchgate.net Although ranitidine metabolites are generally not expected to be emitted in large amounts compared to the parent compound and are not anticipated to be more environmentally persistent, their presence and potential impact warrant consideration in environmental assessments. fda.gov Research has also explored the potential of ranitidine and other compounds to inhibit the synthesis of trimethylamine (B31210) N-oxide (TMAO), a compound linked to cardiovascular and renal diseases, by modulating gut microbiota, indicating a broader scope of research involving ranitidine and related N-oxides in biological systems beyond its primary therapeutic use. nih.govijbs.com
Historical Context of Ranitidine Safety Concerns and Associated Impurity Formation
The historical context of ranitidine is marked by its widespread use as a popular and effective medication for acid-related disorders. nih.govresearchgate.netjocpr.com However, this history was significantly impacted by the discovery of unacceptable levels of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products. researchgate.netacs.orgeuropa.eumedwinpublishers.com This led to global regulatory actions, including market withdrawals and suspensions of ranitidine medicines starting in 2019 and 2020. acs.orgeuropa.eumedwinpublishers.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVUWAHTQPQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891465 | |
| Record name | Ranitidine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73857-20-2 | |
| Record name | Ranitidine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73857-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranitidine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073857202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranitidine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RANITIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K131L1Z4KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic and Biotransformation Pathways of Ranitidine N Oxide
Enzymatic Formation from Ranitidine (B14927)
The enzymatic formation of ranitidine N-oxide from ranitidine primarily involves oxygenase enzymes. Both flavin-containing monooxygenases (FMOs) and, to a lesser extent, cytochrome P450 (CYP) enzymes play roles in this metabolic step. capes.gov.brjst.go.jpresearchgate.netnih.gov Studies using rat and human liver microsomes have shown that ranitidine is oxidized to its N-oxide (66-76%), S-oxide (13-18%), and desmethylranitidine (B8681039) (12-16%). nih.gov
Role of Flavin-Containing Monooxygenases (FMOs)
Flavin-containing monooxygenases (FMOs) are a family of microsomal enzymes that catalyze the oxygenation of various nucleophilic heteroatom-containing chemicals, including many drugs and xenobiotics. researchgate.netresearchgate.net FMOs utilize NADPH and oxygen to oxidize substrates containing nitrogen, sulfur, phosphorus, or selenium. researchgate.netresearchgate.net Ranitidine, possessing a nitrogen and sulfur atom, is a substrate for FMO-mediated oxidation. researchgate.netucl.ac.uk The N- and S-oxidations of ranitidine in rat and human liver microsomes were significantly inhibited by methimazole, a known FMO inhibitor, by 96-97% and 71-85%, respectively. jst.go.jpnih.gov This highlights the prominent role of FMOs in the oxidative metabolism of ranitidine.
Contributions of Specific FMO Isoforms (e.g., FMO1, FMO2, FMO3, FMO5)
Several FMO isoforms are expressed in humans, with differential tissue distribution and substrate specificities. researchgate.netnih.gov FMO3 is the major FMO form found in adult human liver and is a primary enzyme responsible for the N-oxygenation of tertiary amines, including ranitidine. researchgate.netnih.govresearchgate.netbenthamscience.com Recombinant human FMO isoforms have been used to determine their specific contributions to ranitidine oxidation. Studies have shown that FMO3 is significantly more efficient at producing ranitidine N-oxide compared to other isoforms like FMO1, FMO2, and FMO5. jst.go.jpnih.govresearchgate.net
Data from studies using recombinant FMO isozymes demonstrate varying levels of ranitidine N-oxide and S-oxide production:
| FMO Isoform | Ranitidine N-oxide Production (pmol x min⁻¹ x nmol⁻¹ FMO) | Ranitidine S-oxide Production (pmol x min⁻¹ x nmol⁻¹ FMO) |
| FMO1 | 39 jst.go.jpnih.govresearchgate.net | 45 jst.go.jpnih.govresearchgate.net |
| FMO2 | 79 jst.go.jpnih.govresearchgate.net | 0 jst.go.jpnih.govresearchgate.net |
| FMO3 | 2180 jst.go.jpnih.govresearchgate.net | 580 jst.go.jpnih.govresearchgate.net |
| FMO5 | 4 jst.go.jpnih.govresearchgate.net | 280 jst.go.jpnih.govresearchgate.net |
FMO1, primarily expressed in the human kidney, is considerably less efficient than hepatic FMO3 in producing both ranitidine N- and S-oxides. jst.go.jpnih.gov FMO2 and FMO5, while expressed to a lesser extent in human liver, kidney, and lung, are not efficient producers of ranitidine N- and S-oxides. jst.go.jpnih.gov The significant contribution of FMO3 to ranitidine N-oxidation in the liver suggests that urinary levels of ranitidine N-oxide can serve as an in vivo marker for hepatic FMO3 activity. jst.go.jpnih.gov
Mechanisms of FMO Activity Inhibition in N-Oxidation
FMO activity can be influenced by various factors, including genetic polymorphisms and post-translational modifications. Nitric oxide (NO) has been shown to modify protein function, and in the context of FMOs, NO-mediated S-nitrosylation can reduce enzyme activity. ucl.ac.uknih.gov Studies suggest that FMO3, the major hepatic FMO, can be post-translationally modified by NO, leading to a reduction in its ability to catalyze ranitidine N-oxygenation. ucl.ac.uknih.gov This hypothesis is supported by observations of an imbalance between the decrease in FMO3 expression and FMO3-specific ranitidine N-oxidation activity, and the reversibility of FMO inhibition by sulfhydryl-reducing agents like DTT and ascorbate. nih.gov Furthermore, NO donors have been shown to directly suppress FMO activity, including the N- or S-oxidation of ranitidine, in human liver microsomal proteins and recombinant human FMO3. nih.gov This inhibition appears to involve NO-mediated S-nitrosylation. nih.gov
Genetic polymorphisms in FMO genes, particularly FMO3, can also lead to decreased catalytic activity, potentially impacting the N-oxidation of substrates like ranitidine. researchgate.netresearchgate.netucl.ac.uknih.gov Specific FMO3 allelic variants have been correlated with impaired ranitidine metabolism in vivo. researchgate.net For instance, individuals heterozygous or homozygous for certain FMO3 double variants have shown lower excretion of ranitidine N-oxide in their urine compared to those with the ancestral allele. ucl.ac.uk
Involvement of Cytochrome P450 (CYP) Enzymes
While FMOs are the primary enzymes involved in ranitidine N-oxidation, cytochrome P450 (CYP) enzymes also contribute to ranitidine metabolism, although their role is more prominent in other pathways like N-demethylation. capes.gov.brjst.go.jpresearchgate.netmefst.hr In rat and human liver microsomes, desmethylation of ranitidine was significantly inhibited by SKF525A, a CYP inhibitor, by 71-95%. jst.go.jpnih.gov This indicates that CYPs are largely responsible for the formation of desmethylranitidine. Specific CYP isoforms like CYP2C19, CYP1A2, and CYP2D6 have been implicated in the production of desmethylranitidine, as their inhibitors (tranylcypromine, α-naphthoflavone, and quinidine, respectively) inhibited this metabolic pathway. jst.go.jpnih.govresearchgate.net
Compared to FMOs, the contribution of CYPs to the N-oxidation of ranitidine appears to be less significant. While CYPs are known to catalyze heteroatom oxidations, including N-oxidation, FMOs are generally more efficient at oxygenating nucleophilic nitrogen atoms in compounds like ranitidine. researchgate.netucl.ac.ukwcrj.net
Microbial-Mediated Transformations
The human gut microbiota plays a significant role in the metabolism of various drugs and xenobiotics that reach the colon. frontiersin.orgupol.cz Ranitidine has been shown to be a substrate for colonic bacterial metabolism. capes.gov.brupol.czresearchgate.net
In Vitro Fermentation System Studies
In vitro fermentation systems, particularly those utilizing human fecal slurry, have been employed to simulate the metabolic environment of the human colon and assess the stability and transformation of drugs by gut bacteria. Studies using batch culture fermentation systems inoculated with human feces have shown that ranitidine can be degraded by colonic bacteria. nih.govucl.ac.uk Analysis using UV and mass spectrometry indicated that this metabolism involved the cleavage of an N-oxide bond within the ranitidine molecule, resulting in the loss of an oxygen atom. nih.gov While this research primarily focused on the degradation of ranitidine itself in the colonic environment, it highlights the potential for bacterial enzymes to interact with the N-oxide structure, suggesting possible transformations of ranitidine N-oxide in similar anaerobic or mixed microbial communities. nih.govucl.ac.uk
Biodegradation in Aerobic Composting Environments
Aerobic composting environments represent another system where the biodegradation of ranitidine and its metabolites, such as ranitidine N-oxide, can occur. Research investigating the biodegradation of ranitidine during aerobic composting of human feces has shown rapid removal of ranitidine, particularly in the initial stages of composting. researchgate.netnih.govresearchgate.net Microorganisms play a vital role in this degradation process, with Firmicutes being identified as particularly important during the thermophilic phase. researchgate.netnih.gov While these studies primarily focused on the parent compound, the presence and transformation of metabolites like ranitidine N-oxide in such microbially active environments are relevant. The degradation of ranitidine in composting suggests that microbial communities can break down the ranitidine structure, potentially including the N-oxide metabolite, contributing to its removal from organic waste. researchgate.netnih.gov The rate and extent of ranitidine degradation in composting can be influenced by its initial concentration, with lower concentrations potentially accelerating the process and higher concentrations showing inhibitory effects in the early stages. researchgate.netnih.gov
In Vivo Metabolite Profiling Across Biological Systems
In vivo studies in different animal species and humans have provided significant data on the formation and fate of ranitidine N-oxide as a metabolite of ranitidine.
Comparative metabolic studies in humans, rats, and dogs reveal both similarities and differences in the production and processing of ranitidine N-oxide. In humans, ranitidine N-oxide is reported as the principal metabolite found in urine, although it typically accounts for less than 4% of the administered dose. fda.govwikipedia.org Other metabolites in human urine include ranitidine S-oxide and desmethylranitidine, each usually representing about 1% of the dose. fda.govwikipedia.org
In rats, N-demethylation has been reported as a major metabolic route. hres.ca Urinary excretion in rats includes unchanged ranitidine (30% of the dose), desmethylranitidine (up to 14%), ranitidine N-oxide (3-6%), and ranitidine S-oxide (4%). hres.ca Isolated rat hepatocytes, specifically from Wistar rats, have demonstrated the ability to reduce ranitidine N-oxide back to ranitidine. ebi.ac.uktandfonline.comnih.gov However, this reductive capacity was not observed in hepatocytes from random hooded rats or dogs. ebi.ac.uktandfonline.comnih.gov
In dogs, N-oxidation is a significant metabolic pathway for ranitidine. hres.canih.gov The N-oxide metabolite is often the most abundant metabolite detected in dog urine, accounting for up to 30% of the administered dose. hres.canih.govhres.ca It is also a major radioactive component found in dog bile. hres.cahres.ca Isolated dog hepatocytes metabolize ranitidine to ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine, consistent with in vivo observations. ebi.ac.uktandfonline.comnih.gov
These species-specific differences in the quantitative importance of ranitidine N-oxide and the capacity for its reduction highlight variations in metabolic pathways across mammals.
Here is a summary of the approximate urinary excretion percentages of ranitidine N-oxide and other major metabolites in human, rat, and dog:
| Species | Unchanged Ranitidine (% of dose) | Ranitidine N-oxide (% of dose) | Ranitidine S-oxide (% of dose) | Desmethylranitidine (% of dose) |
| Human | ~30% | < 4% | ~1% | ~1% |
| Rat | ~30% | 3-6% | 4% | Up to 14% |
| Dog | ~40% | Up to 30% | Traces to small amounts | Traces |
The relative quantitative importance of ranitidine N-oxide varies depending on the species. As noted, in humans, it is considered the principal metabolite in urine but constitutes a relatively small percentage of the dose (<4%). fda.govwikipedia.org In contrast, ranitidine N-oxide is a quantitatively more significant metabolite in dogs, representing up to 30% of the administered dose in urine and being the main metabolite found in bile. hres.canih.govhres.ca In rats, the percentage of ranitidine N-oxide excreted in urine (3-6%) falls between that observed in humans and dogs. hres.ca
Studies using isolated hepatocytes from rats and dogs have also assessed the relative production rates of ranitidine N-oxide compared to other metabolites. In dog hepatocytes, the formation rate of ranitidine N-oxide was consistently higher than that of ranitidine S-oxide and desmethylranitidine. tandfonline.com For example, at a ranitidine concentration of 3 mM, the formation rates in dog hepatocytes were approximately 260 pmol/10⁶ cells/min for N-oxide, 46 pmol/10⁶ cells/min for S-oxide, and 16 pmol/10⁶ cells/min for desmethylranitidine. tandfonline.com This in vitro data aligns with the in vivo findings, supporting the greater quantitative importance of N-oxidation in dogs. tandfonline.com
In rat liver microsomes, ranitidine was oxidized to its N-oxide (66-76%), S-oxide (13-18%), and desmethylranitidine (12-16%). jst.go.jp These in vitro findings from microsomes indicate that N-oxidation is a major metabolic pathway in rats as well, although the urinary excretion profile shows a lower percentage of the N-oxide compared to the desmethyl metabolite. hres.ca
While ranitidine N-oxide is primarily considered a product of ranitidine metabolism through oxidation, there is evidence for a reductive pathway where ranitidine N-oxide can be converted back to the parent drug, ranitidine. This reductive capacity has been specifically observed in isolated hepatocytes from Wistar rats. ebi.ac.uktandfonline.comnih.gov Studies showed that Wistar rat hepatocytes were able to reduce ranitidine N-oxide to ranitidine, with reaction rates in the range of 59-86 pmol of ranitidine formed per 10⁶ viable hepatocytes per minute when incubated with 1.0 mM ranitidine N-oxide. tandfonline.com This reduction was found to be linear over a specific time scale. tandfonline.com
Non Biotic Degradation and Environmental Fate of Ranitidine Precursors
Oxidative and Hydrolytic Degradation of Ranitidine (B14927) in Aqueous Systems
Ranitidine can undergo degradation in aqueous environments through oxidative and hydrolytic processes. Studies have shown that ranitidine is susceptible to oxidation, particularly in the presence of reactive oxygen species. For instance, exposure to 10% hydrogen peroxide has been shown to decrease the concentration of ranitidine nih.gov. The sulfide moiety within the ranitidine structure is a likely site for oxidation jst.go.jp.
The stability of ranitidine in aqueous solutions is also influenced by pH. The slowest rate of degradation has been observed in the pH range of 5 to 8 nih.gov. Hydrolysis of ranitidine can lead to the formation of several degradation products, including an alcohol, an oxime, and an amine nih.gov. One study identified ranitidine impurity C, which is formed by the oxidative degradation of ranitidine, as a compound that can generate more NDMA than ranitidine hydrochloride itself jst.go.jp.
Advanced oxidation processes (AOPs) have been investigated for the degradation of ranitidine in water. These processes, which involve the generation of highly reactive species such as hydroxyl radicals, can effectively remove ranitidine from aqueous solutions researchgate.netnih.gov. The degradation pathways in these systems can involve cleavage of C-N and C-H bonds, hydroxylation, and reduction of the nitro group researchgate.net. For example, in a TiO2/H2O2 system, the degradation of ranitidine was enhanced by the presence of oxalate (B1200264), which promoted the production of hydroperoxyl radicals and singlet oxygen eeer.org.
Photochemical Transformation in Aquatic Environments
The presence of ranitidine in surface waters means it is subject to photochemical transformation upon exposure to sunlight. This transformation can occur through direct absorption of light (direct photolysis) or through reactions with photochemically produced reactive species (indirect photolysis).
Ranitidine has been shown to be susceptible to direct photolysis. Under simulated noon summertime sunlight at a latitude of 45°, ranitidine was found to degrade with a half-life of 35 minutes csbsju.edunih.govacs.org. The nitroacetamidine portion of the ranitidine molecule has been identified as the chromophore responsible for absorbing light and initiating the direct photolysis degradation pathway csbsju.edunih.govacs.org. Laboratory experiments have confirmed that ranitidine degrades in pure buffer solutions when irradiated, highlighting the significance of direct photolysis chemrxiv.org. When ranitidine in its solid state was exposed to a xenon lamp at 45°C, sixteen degradation products were detected, including N,N-dimethylformamide (DMF) nih.gov.
In addition to direct photolysis, ranitidine can be degraded through indirect photolysis involving reactive oxygen species (ROS) that are naturally present in sunlit waters. Key ROS include singlet oxygen (¹O₂) and hydroxyl radicals (•OH) csbsju.edunih.govacs.org.
Formation of N-Nitrosodimethylamine (NDMA) from Ranitidine
A significant concern regarding the degradation of ranitidine is the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen nih.gov. The chemical structure of ranitidine contains a tertiary amine group, which is a known precursor to nitrosamine (B1359907) formation nih.gov.
The formation of NDMA from ranitidine can occur through several mechanistic pathways. One proposed mechanism involves an intermolecular reaction of ranitidine hydrochloride itself, without the involvement of impurities acs.orgresearchgate.net. In aqueous environments, particularly during water treatment processes like chloramination, ranitidine is a well-established precursor to NDMA nih.govacs.orgnih.gov.
The process is thought to be initiated by a nucleophilic substitution reaction acs.orgnih.gov. Computational studies using density functional theory (DFT) have proposed a four-step pathway for NDMA formation during chloramination, which includes nucleophilic substitution by chloramine (B81541), oxidation, dehydration, and finally, nitrosation acs.orgnih.gov. The nitrosation step is suggested to be the rate-limiting step that determines the yield of NDMA acs.orgnih.gov. The classic nitrosation mechanism can involve reactions between amines and nitrosating agents like nitrous acid or reactive nitrogen oxide species acs.orgnih.gov. Another pathway, the unsymmetrical dimethylhydrazine (UDMH) mechanism, has also been proposed to explain NDMA formation during the chloramination of dimethylamine, a substructure of ranitidine acs.org.
Several environmental factors have been shown to influence the rate of NDMA formation from ranitidine.
Temperature: Increased temperature is a significant factor in the degradation of ranitidine and the formation of NDMA. Studies have shown that ranitidine is unstable at elevated temperatures such as 40°C and 55°C nih.gov. The rate of NDMA formation has been observed to increase with higher temperatures, particularly in the solid state jst.go.jp. For instance, heating ranitidine hydrochloride and some of its impurities at 110°C for one hour resulted in the generation of NDMA jst.go.jp.
Humidity: Humidity also plays a crucial role in the degradation of ranitidine. One study revealed that at 45°C and 45% absolute humidity, ranitidine degraded by about 20% nih.gov. The presence of moisture can facilitate the degradation reactions that lead to the formation of NDMA acs.orgresearchgate.net.
Oxygen: The presence of oxygen is another factor that can contribute to the formation of NDMA from ranitidine researchgate.net. Oxidative degradation of ranitidine can lead to the formation of precursors that are more readily converted to NDMA jst.go.jp.
The following table summarizes the influence of these environmental factors on NDMA formation from ranitidine:
| Environmental Factor | Influence on NDMA Formation from Ranitidine |
| Temperature | Higher temperatures accelerate the degradation of ranitidine and increase the rate of NDMA formation. |
| Humidity | Increased humidity can promote the degradation of ranitidine, leading to a higher potential for NDMA formation. |
| Oxygen | The presence of oxygen can contribute to the oxidative degradation of ranitidine, which may facilitate the formation of NDMA. |
Role of Nitrite Concentrations and pH Conditions in NDMA Formation
The formation of N-nitrosodimethylamine (NDMA) from ranitidine is significantly influenced by chemical conditions, particularly the concentration of nitrite and the ambient pH. Laboratory studies simulating gastric conditions have demonstrated a direct relationship between these factors and the quantity of NDMA generated.
Under acidic conditions, which mimic the stomach environment, the presence of nitrite ions can lead to the nitrosation of the dimethylamine group on the ranitidine molecule, forming NDMA. Research has shown that at a highly acidic pH of 1.2, NDMA formation increases substantially with rising nitrite concentrations. In one in vitro study, when a 150-mg ranitidine tablet was added to 50 mL of simulated gastric fluid at pH 1.2, the amount of NDMA detected after two hours rose dramatically with supraphysiologic concentrations of nitrite. nih.gov For instance, at a nitrite concentration of 10,000 μmol/L, the NDMA level reached 11,822 ng. nih.gov Conversely, at a more neutral pH of 5, the NDMA formation was significantly lower, with only 222 ng detected under the same nitrite concentration. nih.gov
Further investigations have confirmed that both increasing sodium nitrite concentrations and decreasing pH are associated with a higher yield of NDMA. researchgate.net Experiments varying pH levels from 1.2 to 5.5 showed the highest NDMA production under the most acidic conditions. researchgate.net This suggests that the acidic environment of the stomach could theoretically provide a favorable setting for this conversion if a sufficient source of nitrite is available. However, the nitrite concentrations required to produce significant amounts of NDMA in these simulations were often far greater than what is typically found in the human stomach under normal physiological conditions. nih.govnih.gov
Table 1: NDMA Formation from a 150 mg Ranitidine Tablet in 50 mL Simulated Gastric Fluid (SGF) after 2 Hours
| pH | Nitrite Concentration (μmol/L) | Mean NDMA Detected (ng) |
|---|---|---|
| 1.2 | 0 (background) | 22 |
| 1.2 | 100 | 21 |
| 1.2 | 1,000 | 24 |
| 1.2 | 5,000 | 24 |
| 1.2 | 10,000 | 11,822 |
| 5.0 | 10,000 | 222 |
Data sourced from an in vitro analysis of NDMA formation under simulated gastrointestinal conditions. nih.gov
In Vitro and In Vivo Conversion Studies of Ranitidine to NDMA
To understand the potential for ranitidine to convert into NDMA within the human body, both laboratory (in vitro) and human (in vivo) studies have been conducted.
In Vitro Studies: Extensive in vitro research has been performed using simulated gastric fluid (SGF) to replicate the conditions of the human stomach. These studies have been crucial in demonstrating the chemical feasibility of NDMA formation from ranitidine in the presence of nitrite. nih.govresearchgate.net One key finding is that significant NDMA formation was not observed until nitrite concentrations reached levels 50-fold greater than the upper range of normal physiological gastric nitrite concentrations at an acidic pH. nih.govnih.gov For example, in SGF with a volume of 250 mL, NDMA was only detected when the nitrite concentration was 5,000 μmol/L. nih.govresearchgate.net At physiological nitrite levels (around 100 μmol/L), only background amounts of NDMA, originally present in the tablets, were detected. nih.gov These results suggest that under normal physiological conditions, ranitidine is unlikely to convert to NDMA in the stomach. nih.govnih.gov
Impact of Formulation Components and Storage Conditions on NDMA Levels
The presence of NDMA in ranitidine products is not solely a matter of in vivo conversion but is also critically linked to the drug's inherent instability, which is affected by its formulation and storage conditions. nih.gov The degradation of the ranitidine molecule itself can lead to the formation of NDMA over time. acs.org
Key factors that influence the rate of NDMA formation during storage include:
Temperature: Elevated temperatures have been shown to significantly accelerate the degradation of ranitidine and the subsequent formation of NDMA. nih.govnih.govfda.govjst.go.jp Studies storing ranitidine tablets under accelerated conditions (e.g., 40°C and 50°C) found a substantial increase in NDMA levels over a period of weeks. nih.govjst.go.jpresearchgate.net The FDA's laboratory tests confirmed that NDMA levels in some ranitidine products increase when the drug is exposed to temperatures higher than room temperature. fda.gov
Time: NDMA levels in ranitidine products have been observed to increase over their shelf life. nih.govfda.gov Regulatory reports noted that products nearing their expiration dates tended to have higher levels of NDMA than newer products. jst.go.jp This suggests a slow degradation process that occurs under normal storage conditions. nih.govacs.org
Humidity and Oxygen: The presence of moisture and oxygen appears to be involved in the NDMA formation pathway. nih.gov A forced-degradation study demonstrated that storing ranitidine reagent powder in a vacuum, thereby minimizing exposure to moisture and oxygen, resulted in significantly less NDMA formation compared to samples stored in open or closed vials exposed to the atmosphere. researchgate.net An autoxidation mechanism has been proposed, where oxygen scavenging packaging could potentially halt the process. nih.gov
Formulation and Crystal Morphology: The physical properties of the drug substance and the formulation of the final product can also play a role. Research has indicated that the NDMA levels in ranitidine reagent powders were lower than those detected in tablets, pointing to a possible impact of the tableting process. nih.gov Furthermore, the crystal morphology of ranitidine hydrochloride has been identified as a factor, with a columnar crystal habit showing a slower rate of degradation. acs.org Some inherent impurities of ranitidine have also been found to produce NDMA at high rates during forced degradation studies. jst.go.jp
Table 2: Increase in NDMA Levels (ppm) in Ranitidine Tablets Under Accelerated Storage Conditions
| Product | Initial NDMA (ppm) | NDMA after 8 weeks at 40°C / 75% RH | NDMA after 8 weeks at 50°C / 75% RH |
|---|---|---|---|
| Tablet A | 0.19 | 116 | >500 |
| Tablet B | 2.89 | 18 | < Tablet A levels |
Data sourced from a study on the temperature-dependent formation of NDMA during storage. nih.govresearchgate.net
Advanced Analytical Methodologies for Ranitidine N Oxide Research
Chromatographic Separation Techniques
Chromatography plays a crucial role in isolating ranitidine (B14927) N-oxide from complex matrices, enabling its subsequent detection and quantification. Various chromatographic modes have been developed and applied for this purpose. nih.govnih.govtandfonline.comnih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Systems
HPLC is a predominant technique for the analysis of ranitidine N-oxide due to its versatility, sensitivity, and ability to handle complex samples. scienceasia.orgscielo.brnih.gov Different HPLC approaches are utilized depending on the specific analytical requirements and sample characteristics.
Applications of Reversed-Phase and Ion-Pair HPLC
Reversed-phase HPLC (RP-HPLC) is a common mode for separating ranitidine and its metabolites, including the N-oxide. nih.govtandfonline.comnih.govnih.gov In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent. This technique separates compounds based on their hydrophobic interactions with the stationary phase.
For ionizable compounds like ranitidine and its metabolites, ion-pair RP-HPLC is frequently employed to improve retention and selectivity. ebi.ac.uktandfonline.comnih.govingentaconnect.com This involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for better retention and separation on a reversed-phase column. Methods using ion-pair RP-HPLC have been developed for the determination of ranitidine, ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine (B8681039) in biological fluids such as urine. ebi.ac.uknih.gov For instance, a method utilizing a C18 column and a mobile phase containing an ion-pairing agent like octanesulphonic acid has been described for the analysis of ranitidine and its metabolites. researchgate.net
Cation-Exchange Chromatography Approaches
Cation-exchange chromatography is another valuable technique for separating ranitidine N-oxide and related compounds, particularly in biological matrices like plasma and urine. nih.gov This method utilizes a stationary phase with negatively charged functional groups that interact with positively charged analytes. Ranitidine and its metabolites, being basic compounds, can be retained and separated on a cation-exchange column. A sensitive HPLC method employing a cation-exchange column with a mobile phase consisting of sodium acetate (B1210297) buffer, acetonitrile, and tetrahydrofuran (B95107) has been developed for the simultaneous determination of ranitidine, ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine in human plasma and urine. nih.gov This method demonstrated specific extraction recoveries and detection limits for each compound. nih.gov
Here is a table summarizing typical extraction recoveries and detection limits for ranitidine and its metabolites using a cation-exchange HPLC method:
| Compound | Extraction Recovery (%) | Detection Limit (ng/mL) |
| Ranitidine | 99.8 | 5 |
| Ranitidine N-oxide | 30.4 | 15 |
| Ranitidine S-oxide | 74.2 | 10 |
| Desmethylranitidine | 80.2 | 4 |
Data compiled from search result nih.gov.
Method Development Utilizing Core-Shell Column Technology
Core-shell column technology represents an advancement in HPLC that can significantly improve separation efficiency, speed, and sensitivity compared to traditional columns packed with fully porous particles. windows.netchromatographytoday.com These columns feature a solid core surrounded by a porous shell, which reduces diffusion distances and band broadening. chromatographytoday.com The application of core-shell columns has been explored for the analysis of ranitidine and its impurities, including ranitidine N-oxide. windows.netphenomenex.com Improved chromatographic resolution and peak shape have been demonstrated using core-shell technology for the separation of ranitidine and related substances, including ranitidine N-oxide and ranitidine complex nitroacetamide. windows.netphenomenex.com This technology can lead to increased peak capacity and better separation of impurities or degradation products. windows.net
Gas Chromatography (GC) Considerations for Related Impurity Analysis
While HPLC is the primary technique for analyzing ranitidine N-oxide itself, Gas Chromatography (GC) is relevant for the analysis of certain volatile impurities that may be present in ranitidine products, such as nitrosamines. pharmtech.comintertek.comresearchgate.netnih.gov Ranitidine products have been associated with the presence of N-nitrosodimethylamine (NDMA), a probable human carcinogen. pharmtech.comintertek.comresearchgate.netthermofisher.com GC, often coupled with Mass Spectrometry (MS), is a powerful tool for the detection and quantification of such volatile impurities. pharmtech.comintertek.comnih.gov Methods utilizing GC/MS, including headspace analysis, have been developed for the simultaneous evaluation of nitrosamine (B1359907) impurities like NDMA in pharmaceutical products. pharmtech.comintertek.com However, it has been noted that heating ranitidine samples, as sometimes required in GC methods, can potentially generate NDMA, which highlights the need for careful method development and validation. intertek.comresearchgate.net
Thin Layer Chromatography (TLC) in Purity Assessment
Thin Layer Chromatography (TLC) is a simpler and less expensive chromatographic technique that can be used for the purity assessment of ranitidine and related compounds, including ranitidine N-oxide. windows.netscispace.comscribd.comresearchgate.net TLC involves separating compounds on a thin layer of stationary phase coated on a plate. It is often used as a qualitative or semi-quantitative method for monitoring impurities. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have historically listed TLC procedures for establishing the chromatographic purity of ranitidine hydrochloride. windows.netscribd.com These methods can involve separating ranitidine from related compounds using specific mobile phases and stationary phases, such as silica (B1680970) gel plates. researchgate.netportlandpress.com High-performance thin-layer chromatography (HPTLC), an advanced form of TLC, offers improved separation efficiency and can be used for the determination of ranitidine and related compounds. researchgate.netnih.gov
Detection and Identification Methods
The detection and identification of ranitidine N-oxide rely on a range of sophisticated analytical techniques, each offering specific advantages in terms of sensitivity, selectivity, and applicability to different sample types.
Ultraviolet (UV) Spectroscopy Applications
UV spectroscopy is a fundamental technique used in the analysis of compounds containing chromophores, such as ranitidine and its N-oxide metabolite. While often employed for the parent drug, UV spectroscopy can also contribute to the analysis of ranitidine N-oxide, particularly in methods where separation from other compounds is achieved prior to detection. Some methods for ranitidine quantification utilize UV detection at specific wavelengths, such as 314 nm or 320 nm, where the nitroethene moiety of ranitidine and its related substances, including ranitidine N-oxide, exhibit absorbance connectjournals.comportlandpress.comredalyc.org. Spectrophotometric methods have been developed for ranitidine hydrochloride that involve measuring absorbance changes at specific wavelengths, which could potentially be adapted or provide a basis for analyzing ranitidine N-oxide, especially in the presence of its decomposition products scielo.brscispace.comresearchgate.net. For instance, derivative UV/VIS spectrophotometry has been explored for quantifying ranitidine hydrochloride in the presence of its decomposition product by analyzing spectral changes at specific wavelengths researchgate.net.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and widely used technique for the identification and quantification of ranitidine N-oxide due to its high sensitivity and selectivity. LC-MS/MS allows for the separation of ranitidine N-oxide from complex matrices before its detection and characterization by mass analysis. This hyphenated technique is invaluable for analyzing biological fluids like plasma and urine, as well as environmental samples nih.govresearchgate.net.
LC-MS/MS methods have been developed for the simultaneous determination of ranitidine and its metabolites, including ranitidine N-oxide, in biological matrices. These methods often employ reversed-phase chromatography for separation, followed by detection using tandem mass spectrometry operating in positive ion mode nih.gov. The use of multiple reaction monitoring (MRM) transitions specific to ranitidine N-oxide enables highly selective quantification, minimizing interference from co-eluting substances fda.govlcms.cz.
LC-MS/MS is also crucial for the analysis of impurities, such as N-nitrosodimethylamine (NDMA), which can be present in ranitidine products and may be related to the degradation of the ranitidine molecule fda.govacs.orgresearchgate.netacs.org. While NDMA is a distinct compound, the analytical methods developed for its detection in ranitidine products, often utilizing LC-MS/MS, highlight the sensitivity and specificity achievable with this technique for related nitrogen-containing compounds and potential degradation products fda.govlcms.cz.
Quantitative analysis of ranitidine and its metabolites, including ranitidine N-oxide, in urine samples has been performed using LC-MS systems. Identification is often confirmed by characteristic ion fragments in the mass spectra nih.gov.
Fluorimetric Derivatization Techniques
Fluorimetric derivatization techniques enhance the detectability of compounds that lack native fluorescence by converting them into highly fluorescent products. This approach has been successfully applied to the analysis of ranitidine and its metabolites, including ranitidine N-oxide, in biological fluids.
One notable method involves post-column fluorimetric derivatization following reversed-phase liquid chromatography separation. This technique utilizes the reaction of ranitidine and its metabolites with sodium hypochlorite (B82951) to yield primary amines, which then react with o-phthalaldehyde (B127526) and 2-mercaptoethanol (B42355) to form intensely fluorescent derivatives jocpr.comebi.ac.ukresearchgate.netnih.gov. This method allows for the sensitive detection of ranitidine N-oxide in matrices like plasma and urine, with reported detection limits in the nanogram per milliliter range researchgate.netnih.gov. The linearity of the calibration graphs for ranitidine N-oxide using this method has been demonstrated over a specific concentration range researchgate.netnih.gov.
Sample Preparation Strategies for Complex Biological and Environmental Matrices
Analyzing ranitidine N-oxide in complex biological and environmental matrices requires effective sample preparation strategies to isolate the analyte, remove interfering substances, and concentrate the sample to achieve adequate sensitivity. The choice of sample preparation technique depends on the matrix type and the analytical method to be used.
For biological fluids such as plasma and urine, techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to extract ranitidine and its metabolites, including the N-oxide portlandpress.comjocpr.comebi.ac.uk. Reversed-phase liquid chromatography methods for the determination of ranitidine and its metabolites in plasma and urine have utilized sample preparation steps to handle these complex matrices jocpr.comebi.ac.uk.
In environmental matrices like water and suspended particulate matter, the analysis of pharmaceuticals, including ranitidine N-oxide, necessitates robust extraction and clean-up procedures. Pressurized liquid extraction (PLE) followed by clean-up steps, such as solvent exchange, has been used for extracting pharmaceuticals from solid environmental matrices researchgate.net. For aqueous environmental samples, techniques like solid-phase extraction using various sorbent materials have been applied to concentrate and isolate analytes sci-hub.se. Single drop microextraction (SDME) is another miniaturized technique that has been explored for isolating analytes from environmental samples nih.gov.
The complexity of environmental matrices often requires elaborated sample preparation and clean-up to minimize matrix effects that can interfere with analytical detection researchgate.netumweltbundesamt.de. Strategies may involve using multiple sorbent materials in SPE cartridges to handle a wide range of compounds with varying polarities sci-hub.se. Freeze-drying has also been explored as a sample preparation method for aqueous environmental samples prior to analysis researchgate.netumweltbundesamt.de.
Method Validation and Performance Characteristics (e.g., Linearity, Precision, Accuracy, Robustness)
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the determination of ranitidine N-oxide, validation typically involves assessing performance characteristics such as linearity, precision, accuracy, and robustness, often following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) connectjournals.comnih.govorientjchem.org.
Linearity: Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a defined range. For methods analyzing ranitidine and its metabolites, including the N-oxide, linearity has been assessed over specific concentration ranges, with correlation coefficients typically exceeding 0.99 portlandpress.comresearchgate.netnih.govorientjchem.orgmedcraveonline.comresearchgate.net.
Precision: Precision refers to the agreement among individual test results when the same homogeneous sample is analyzed repeatedly. It is usually expressed as relative standard deviation (RSD). Studies have reported acceptable precision for methods quantifying ranitidine and its related compounds medcraveonline.comresearchgate.net.
Accuracy: Accuracy measures the closeness of test results obtained by the method to the true value. Recovery studies, where known amounts of the analyte are added to blank matrix samples, are commonly used to assess accuracy. Reported recovery percentages for methods analyzing ranitidine and its metabolites are generally within acceptable limits nih.govmedcraveonline.comresearchgate.netscienceasia.org.
Robustness: Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This ensures the reliability of the method under normal usage conditions. Method validation studies for ranitidine analysis have included assessments of robustness connectjournals.comnih.govorientjchem.org.
Method validation also includes assessing specificity, which is the ability of the method to measure the analyte response in the presence of potential impurities or matrix components scispace.comnih.govorientjchem.org. Limits of detection (LOD) and limits of quantification (LOQ) are also determined to establish the sensitivity of the method portlandpress.comresearchgate.netresearchgate.netnih.govorientjchem.orgscienceasia.org.
Here is a summary of typical performance characteristics reported for analytical methods applicable to ranitidine and its metabolites, which inform the expected performance for ranitidine N-oxide analysis:
| Performance Characteristic | Typical Findings | Source(s) |
| Linearity | Correlation coefficients ≥ 0.99 | nih.govorientjchem.orgmedcraveonline.comresearchgate.net |
| Precision (% RSD) | Generally within acceptable limits | medcraveonline.comresearchgate.net |
| Accuracy (% Recovery) | Typically within 95-105% or similar ranges | nih.govmedcraveonline.comresearchgate.netscienceasia.org |
| Robustness | Method remains unaffected by small variations | connectjournals.comnih.govorientjchem.org |
| Specificity | Ability to measure analyte in presence of impurities | scispace.comnih.govorientjchem.org |
| LOD | Reported in ng/mL or µg/mL ranges | portlandpress.comresearchgate.netresearchgate.netnih.govorientjchem.orgscienceasia.org |
| LOQ | Reported in ng/mL or µg/mL ranges | portlandpress.comresearchgate.netresearchgate.netnih.govorientjchem.orgscienceasia.org |
Note: Specific values for ranitidine N-oxide may vary depending on the exact method and matrix.
Toxicological and Ecotoxicological Investigations of Ranitidine N Oxide
Toxicological Profile of Ranitidine (B14927) N-Oxide
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. Investigations into the acute toxicity of Ranitidine-N-oxide have been conducted to understand its potential for causing immediate harm.
Research involving animal models has demonstrated that this compound possesses a very low level of acute toxicity. In one key study, a single intravenous injection of this compound at a high dose of 1,000 mg/kg did not result in any lethal outcomes in mice. nih.gov This finding indicates a significantly lower toxicity for the N-oxide metabolite when compared directly to its parent compound, ranitidine hydrochloride. nih.gov
| Test Substance | Species | Route of Administration | Dose | Observed Effect |
|---|---|---|---|---|
| This compound | Mouse | Intravenous (i.v.) | 1000 mg/kg | No lethal cases reported nih.gov |
Genotoxicity and Carcinogenicity Assessments
Genotoxicity and carcinogenicity assessments are crucial for evaluating the potential of a substance to cause genetic mutations or cancer. The discussion around ranitidine has been dominated by its association with the genotoxic carcinogen NDMA.
The presence of NDMA in ranitidine products has been a major focus of scientific and regulatory investigation. Research indicates that NDMA can form from the degradation of the ranitidine molecule over time, a process that can be accelerated by factors such as heat and humidity. ceon.rsmedkoo.com The chemical structure of ranitidine contains a dimethylamino group and a nitro group, which are believed to be precursors that can lead to the formation of NDMA under certain conditions. nih.gov The association with NDMA is therefore considered a stability issue of the parent drug, ranitidine, rather than a result of the metabolic conversion to this compound.
In silico toxicology uses computational models to predict the potential toxicity of chemical substances based on their structure-activity relationships. These methods are valuable for screening compounds and prioritizing them for further experimental testing.
An in-silico study using the ProTox-II webserver was conducted to predict various toxicity endpoints for the metabolites of ranitidine, including this compound, Ranitidine-S-oxide, desmethyl ranitidine, and NDMA. The predictive results showed that none of the tested metabolites, including this compound, were predicted to be hepatotoxic or mutagenic. However, some metabolites were predicted to be immunotoxic. In contrast, NDMA was predicted to have high toxicity and to be carcinogenic. These computational predictions align with experimental data, reinforcing the view that the primary carcinogenic risk associated with ranitidine comes from NDMA formation, not from its other major metabolites.
| Compound | Predicted Mutagenicity | Predicted Carcinogenicity | Predicted Hepatotoxicity | Predicted Immunotoxicity |
|---|---|---|---|---|
| This compound | Inactive | Inactive | Inactive | Active |
| Ranitidine-S-oxide | Inactive | Active | Inactive | Inactive |
| Desmethyl ranitidine | Inactive | Active | Inactive | Inactive |
| N-Nitrosodimethylamine (NDMA) | Active | Active | Active | Inactive |
The discovery of N-nitrosamine impurities, such as NDMA, in common medications like angiotensin II receptor blockers and subsequently in ranitidine, prompted a robust response from global regulatory agencies. Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is considered unacceptable from a public health standpoint.
Regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have implemented stringent measures to address this issue. These measures include:
Issuing recalls: Numerous recalls of ranitidine products were initiated after testing revealed unacceptable levels of NDMA. nih.gov In April 2020, the FDA requested the withdrawal of all ranitidine products from the U.S. market. ceon.rs
Setting acceptable intake limits: Agencies established permissible daily intake limits for NDMA and other nitrosamine (B1359907) impurities in drug products. These limits are based on lifetime cancer risk assessments.
Requiring risk assessments: Pharmaceutical manufacturers were mandated to conduct comprehensive risk assessments of their manufacturing processes and products to identify and mitigate any potential for nitrosamine formation or contamination.
This regulatory focus underscores the seriousness of nitrosamine contamination and has led to a paradigm shift in the pharmaceutical industry, emphasizing the need for proactive quality control and supply chain management to prevent the presence of these harmful impurities.
| Nitrosamine Impurity | Acceptable Intake (AI) Limit (ng/day) |
|---|---|
| N-Nitrosodimethylamine (NDMA) | 96 |
| N-Nitrosodiethylamine (NDEA) | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | 96 |
| N-Nitroso-diisopropylamine (NDIPA) | 26.5 |
| N-Nitroso-ethyl-isopropylamine (NEIPA) | 26.5 |
Environmental Impact and Ecotoxicity of this compound
This compound is a metabolite and transformation product of the widely used H2-receptor antagonist, ranitidine. While the environmental fate and ecotoxicity of the parent compound, ranitidine, have been the subject of numerous studies due to concerns over its transformation into carcinogenic byproducts like N-nitrosodimethylamine (NDMA), specific research focusing solely on this compound is limited. nih.govnih.gov This article synthesizes the available information regarding the environmental impact and ecotoxicological profile of this compound, often in the context of its parent compound.
Occurrence and Persistence in Aquatic Environments (Wastewater, Surface Water)
Direct measurements of this compound concentrations in aquatic environments are not widely reported in scientific literature. However, its occurrence can be inferred from the presence of its parent compound, ranitidine, which has been frequently detected in wastewater effluents and surface waters. nih.gov Ranitidine is known to be incompletely removed by conventional wastewater treatment processes, leading to its release into the environment.
This compound is formed as a product of ranitidine's biotransformation. Studies assessing the biodegradation of ranitidine have identified this compound as a metabolite. Given its origin, it is highly probable that this compound co-exists with ranitidine in contaminated aquatic systems.
Regarding its persistence, specific data on the environmental half-life of this compound is scarce. However, research on the transformation products (TPs) of other tertiary amine drugs has shown that N-oxide TPs can be stable under solar photolysis and aerobic biodegradation. This suggests a potential for this compound to persist in aquatic environments after its formation. The parent compound, ranitidine, is known to undergo photodegradation, with one study noting a half-life of 35 minutes under noon summertime sunlight, which suggests that transformation into metabolites like the N-oxide could be a continuous process in sunlit waters. nih.govcsbsju.edu
Predicted Environmental Concentrations (PECs) and Risk Quotients (RQ)
Predicted Environmental Concentrations (PECs) are estimates of the concentrations of substances that can be expected in the environment, calculated based on factors like consumption data, excretion rates, and removal efficiency in wastewater treatment plants. The Risk Quotient (RQ) is then calculated by dividing the PEC by the Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity data. An RQ value greater than 1 indicates a potential risk to the environment.
There are no specific PEC or RQ values for this compound reported in the available literature. Risk assessments have predominantly focused on the parent compound, ranitidine, and its highly toxic transformation product, NDMA. For context, ranitidine itself has been identified as posing a medium risk, and it is considered a precursor to NDMA, which is a significant concern even at low concentrations. researchgate.net The lack of dedicated ecotoxicity data for this compound prevents the calculation of a specific PNEC and, consequently, an RQ value.
Table 1: General Framework for Environmental Risk Assessment
| Parameter | Description | Relevance to this compound |
|---|---|---|
| PEC (Predicted Environmental Concentration) | Concentration of a substance predicted to be found in the environment. | No specific data available for this compound. |
| PNEC (Predicted No-Effect Concentration) | Concentration below which adverse effects on organisms are unlikely to occur. | No specific ecotoxicity data available to derive a PNEC for this compound. |
| RQ (Risk Quotient) | Ratio of PEC to PNEC (RQ = PEC/PNEC). An RQ ≥ 1 suggests potential environmental risk. | Cannot be calculated for this compound due to lack of PEC and PNEC data. |
Ecotoxicity Effects on Aquatic Organisms (e.g., Daphnia magna)
Specific ecotoxicological data for this compound, such as the median lethal concentration (LC50) or median effective concentration (EC50) for aquatic organisms like the water flea Daphnia magna, are not available in the reviewed scientific literature.
However, studies on the parent compound and its other derivatives provide insight into the potential for ecotoxicological effects. A study on ranitidine and its two main photoderivatives found that while the parent compound showed no acute toxicity at concentrations up to 100 mg/L, chronic exposure resulted in population growth inhibition in rotifers and crustaceans. nih.gov Notably, one of the photoproducts exhibited genotoxic and mutagenic effects, highlighting that transformation products can sometimes be more harmful than the original compound. This underscores the importance of evaluating the ecotoxicity of metabolites like this compound.
Table 2: Ecotoxicity Data for Parent Compound Ranitidine
| Organism | Test Type | Endpoint | Result |
|---|---|---|---|
| Rotifers, Microcrustaceans | Acute | Toxicity | No acute toxicity observed up to 100 mg/L nih.gov |
Biodegradation Characteristics in Various Environmental Systems
This compound is a product of the metabolic breakdown of ranitidine. The degradation of ranitidine in environmental and engineered systems can occur through several pathways, including aerobic composting, photolysis, and advanced oxidation processes. nih.govcsbsju.edu
Biotransformation: In biological systems, such as during aerobic composting of human waste, ranitidine is observed to degrade. The formation of this compound is a recognized pathway of this biotransformation. nih.gov
Photodegradation: Ranitidine is susceptible to rapid direct photolysis in sunlit waters. nih.govcsbsju.edu It also reacts with transient oxidants like hydroxyl radicals (•OH) and singlet oxygen. nih.govcsbsju.edu These processes break down the parent molecule, leading to a variety of transformation products, which would include the N-oxide form.
Advanced Oxidation Processes (AOPs): In water treatment contexts, AOPs like UV/chloramine (B81541) and ozonation are used to degrade ranitidine. These processes involve reactive species that transform the ranitidine molecule. researchgate.netepa.gov For instance, the UV/chloramine process involves hydroxyl radicals and reactive nitrogen species that contribute to ranitidine degradation. epa.gov
While these processes describe the degradation of the parent compound and the formation of this compound, specific studies detailing the subsequent biodegradation or abiotic degradation pathways and rates of this compound itself are lacking.
Environmental Risk Potential of Transformation Products
The primary environmental risk associated with ranitidine stems from its potential to form N-nitrosodimethylamine (NDMA), a probable human carcinogen. nih.govnih.govfda.gov This transformation can occur under various conditions, including during water disinfection processes like chloramination and potentially within the human stomach. epa.govnih.govresearchgate.net The high concern over NDMA has driven much of the research into ranitidine's environmental fate and has been a key factor in its market withdrawal. fda.gov
The risk potential of other transformation products, including this compound, is less understood. While NDMA is the most-studied byproduct, ranitidine can degrade into numerous other compounds. One study identified sixteen different degradation products upon photo-irradiation of solid-state ranitidine. nih.gov As previously mentioned, studies on ranitidine's photoderivatives have shown that transformation products can exhibit greater toxicity than the parent compound. nih.gov Therefore, while the specific risk of this compound is not quantified, the general principle that transformation products of pharmaceuticals can pose a significant and sometimes greater environmental risk than the parent drug is well-established. A full environmental risk assessment would require isolating this compound and conducting specific toxicological and persistence studies.
Emerging Research Areas and Future Perspectives on Ranitidine N Oxide
Development of Advanced Degradation and Remediation Technologies for Environmental Contaminants
The presence of pharmaceuticals like ranitidine (B14927) and its metabolites in water sources is a growing environmental concern, prompting research into effective removal technologies. rsc.orgnih.gov
Nanotechnology offers promising solutions for the remediation of water contaminated with pharmaceutical compounds. Research has demonstrated the high efficiency of nanohybrid materials, specifically those combining graphene oxide (GO) and oxidized carbon nanotubes (OCNTs), in removing ranitidine from aqueous solutions. rsc.orgrsc.org
Batch adsorption experiments have been conducted to determine the feasibility and optimal conditions for this technology. rsc.org One study found that a nanohybrid of GO and OCNTs achieved a 98.3% removal of ranitidine. rsc.orgresearchgate.net The effectiveness of these nanomaterials is attributed to their high adsorption capacity, stemming from the presence of numerous voids, pores, and adsorption sites. nih.gov
The table below summarizes the optimal conditions identified for ranitidine removal using GO-OCNT nanohybrids. rsc.orgresearchgate.net
| Parameter | Optimal Condition |
|---|---|
| Contact Time | 140 minutes |
| Nanohybrid GO-OCNT Mass | 10 mg |
| Solution Temperature | 290 K |
| Solution pH | 6.4 |
| % Crosslinking Agent | 0.5% |
| GO to O-CNT Ratio | 1:4 |
Advanced Oxidation Processes (AOPs) are another key area of research for degrading ranitidine and its byproducts. These techniques are being optimized to enhance their efficiency and minimize the formation of harmful transformation products, such as N-nitrosodimethylamine (NDMA). researchgate.net
Various AOPs have been investigated, including:
Photo/electrochemical oxidation: Studies have explored numerous (photo/electro)chemical oxidation processes, finding that their effectiveness in reducing NDMA formation potential (NDMA-FP) is highly dependent on pH and the specific water matrix. nih.gov For instance, at a pH below 7.0, processes like electrochemical oxidation with chloride and Fe²⁺/H₂O₂ significantly removed NDMA-FP. nih.gov
UV-based processes: While UV irradiation alone is not highly effective, its combination with chlorine (UV/chlorine) has shown promise in reducing NDMA-FP. nih.gov Conversely, UV combined with H₂O₂ and chloramine (B81541) was found to increase NDMA formation. nih.gov
Catalytic systems: The use of catalysts like titanium dioxide (TiO₂) and layered double hydroxides (LDH) is being optimized. One study found that adding oxalate (B1200264) to a TiO₂/H₂O₂ system increased the ranitidine degradation rate by 5.7 times. Another investigation showed that a CoFeLDH catalyst could achieve 100% degradation of ranitidine within 20 minutes when combined with peroxymonosulfate (B1194676) (PMS). nih.gov
Electrochemical Degradation: A novel bismuth-coated titanium oxide (Bi-Ti₄O₇) electrode achieved a 90.41% degradation efficiency for ranitidine within 120 minutes, significantly outperforming the uncoated electrode and avoiding the generation of NDMA. bohrium.com
Research indicates that sulfate (B86663) radicals and reactive chlorine species are more effective than other reactive species at minimizing the potential for NDMA formation during oxidation. nih.gov
In-Depth Mechanistic Studies of Metabolite Formation and Degradation Pathways
Understanding the formation and degradation of Ranitidine N-oxide is crucial for both environmental and pharmaceutical contexts. Ranitidine N-oxide is a major metabolite of ranitidine, formed through oxidation. drugbank.comnih.gov Studies using rat and human liver microsomes have shown that flavin-containing monooxygenases (FMOs) are primarily responsible for this N-oxidation, which accounts for 66-76% of the metabolic transformation.
The degradation of ranitidine itself can follow several pathways, which are of significant interest due to the potential formation of the probable human carcinogen, NDMA. nih.govwikipedia.org While NDMA formation in ranitidine products is primarily linked to the degradation of the ranitidine molecule itself, rather than impurities, the specific pathways are complex. acs.org
Key degradation pathways for ranitidine identified through AOPs include:
C–S bond cleavage bohrium.com
C–N bond cleavage bohrium.com
Hydroxylation publish.csiro.au
Reduction of the nitro group publish.csiro.au
Electrophilic oxidation bohrium.com
A proposed mechanism for NDMA formation involves the autoxidation of ranitidine, leading to the formation of a hydroperoxide that can react with another ranitidine molecule to yield the N-oxide. pharxmonconsulting.com In-depth studies using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential to elucidate these complex reaction schemes and identify intermediate byproducts. nih.govresearchgate.net
Investigation of Biological Activity and Pharmacological Significance of Ranitidine N-Oxide
The primary pharmacological significance of Ranitidine N-oxide is its role as a major metabolite of ranitidine. drugbank.commedkoo.com As a metabolite, it is a key component in pharmacokinetic studies of the parent drug. While the parent drug, ranitidine, is a well-known histamine (B1213489) H2-receptor antagonist that reduces stomach acid, the specific biological activity of the N-oxide derivative is less defined. wikipedia.orgmedkoo.com
Some N-oxide metabolites of drugs can possess similar or even greater pharmacological activity than the parent compound, while others are inactive. hyphadiscovery.com They can also be unstable and revert to the parent drug in the body. hyphadiscovery.com Research into ranitidine's effects has shown that the parent drug can inhibit the synthesis and release of trimethylamine (B31210) N-oxide (TMAO), a compound linked to cardiovascular and kidney disease, suggesting a potential protective role. nih.govresearchgate.net However, dedicated studies on whether Ranitidine N-oxide shares this or any other biological activity are not extensively documented. Further investigation is needed to determine if Ranitidine N-oxide has any distinct pharmacological effects or if it is primarily an inactive elimination product.
Advancements in Regulatory Science and Pharmaceutical Impurity Control Strategies
The discovery of N-nitrosodimethylamine (NDMA) in ranitidine products triggered significant regulatory action worldwide and highlighted the need for advanced impurity control strategies. fda.govijbcp.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) conducted extensive investigations, which revealed that NDMA levels in ranitidine could increase over time, especially when stored at higher than room temperatures. fda.govijbcp.com This finding, that the drug substance itself could degrade to form a carcinogen, led to the withdrawal of all ranitidine products from the U.S. market. fda.govimprovedpharma.com
This incident has spurred advancements in regulatory science, focusing on:
Risk Assessment: The FDA issued guidance requiring manufacturers to perform risk assessments for potential nitrosamine (B1359907) impurities in all pharmaceuticals. improvedpharma.com
Root Cause Analysis: Investigations determined that NDMA formation in ranitidine is due to the inherent instability of the ranitidine molecule, a different issue from the solvent contamination seen with other drugs like valsartan. nih.govacs.org
Developing Control Strategies: If a nitrosamine impurity is detected, manufacturers must develop a control strategy to ensure it remains below the acceptable daily intake limit (e.g., 96 ng/day for NDMA). improvedpharma.comfda.gov
Ranitidine N-oxide is officially recognized as a related impurity of ranitidine in pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), where it is listed as "Ranitidine Hydrochloride Impurity E". ncats.io This underscores the importance of monitoring and controlling its levels in the final drug product as part of a comprehensive impurity control strategy.
Development of Standardized Analytical Protocols for Trace Analysis
The regulatory focus on impurities in ranitidine has necessitated the development of highly sensitive and standardized analytical methods for trace analysis. The initial challenge in detecting NDMA was that older testing methods using high temperatures could artificially generate the impurity during the analysis itself. fda.gov
In response, the FDA and other researchers developed and validated new, low-temperature analytical methods to accurately quantify the NDMA present in the drug product without causing further degradation. fda.gov For the analysis of Ranitidine N-oxide and other metabolites, high-performance liquid chromatography (h.p.l.c.) systems have been established.
A key study detailed a method for separating ranitidine, Ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine (B8681039). The detection limits for these compounds were established, as shown in the table below.
| Compound | Detection Limit (ng/ml) |
|---|---|
| Ranitidine | 5 |
| Ranitidine N-oxide | 15 |
| Ranitidine S-oxide | 10 |
| Desmethylranitidine | 4 |
The development of such robust and standardized protocols is essential for pharmacokinetic studies, quality control in manufacturing, and ensuring that any pharmaceutical products returning to the market can demonstrate stability and control over harmful impurities. fda.gov
Long-Term Environmental Monitoring and Comprehensive Risk Assessment of Ranitidine N-Oxide
The growing awareness of pharmaceuticals as environmental contaminants has necessitated a deeper understanding of not only the parent compounds but also their various transformation products. Ranitidine, a widely used histamine H2-receptor antagonist, and its metabolite, Ranitidine N-oxide, are of increasing interest in this regard. While much of the recent focus on ranitidine has been due to its contamination with N-nitrosodimethylamine (NDMA), the environmental fate and potential risks of its metabolites, such as Ranitidine N-oxide, warrant specific investigation. nih.goveuropa.eu This section explores the emerging research areas and future perspectives concerning the long-term environmental monitoring and comprehensive risk assessment of Ranitidine N-oxide.
Long-Term Environmental Monitoring:
Currently, there is a significant lack of dedicated long-term monitoring programs specifically targeting Ranitidine N-oxide in various environmental compartments. Most environmental studies have focused on the parent compound, ranitidine. csbsju.edu However, as a known metabolite formed in the human body and potentially in the environment, the presence and persistence of Ranitidine N-oxide in aquatic and terrestrial ecosystems are plausible. medkoo.com
Interactive Data Table: Hypothetical Long-Term Monitoring Data for Ranitidine N-Oxide in a River System
The following table is an illustrative example of the type of data that should be collected in future long-term monitoring studies. The values presented are hypothetical and for demonstration purposes only.
| Monitoring Site | Sample Matrix | 2025 Q1 (ng/L) | 2025 Q2 (ng/L) | 2025 Q3 (ng/L) | 2025 Q4 (ng/L) |
| Upstream of WWTP | River Water | < LOD | < LOD | 2.5 | < LOD |
| WWTP Effluent | Effluent | 45.2 | 58.9 | 62.1 | 38.7 |
| Downstream of WWTP | River Water | 15.8 | 22.4 | 25.6 | 14.1 |
| Sediment | Sediment | 8.1 (ng/g) | 10.5 (ng/g) | 12.3 (ng/g) | 7.9 (ng/g) |
LOD: Limit of Detection; WWTP: Wastewater Treatment Plant
Comprehensive Risk Assessment:
A comprehensive environmental risk assessment for Ranitidine N-oxide is currently hampered by the lack of ecotoxicological data. To adequately assess its risk, a multi-tiered approach is necessary, encompassing fate and transport modeling, ecotoxicity testing, and risk characterization.
Detailed Research Findings (Needed):
To conduct a thorough risk assessment, the following research is essential:
Environmental Fate and Transformation: While the photochemical fate of ranitidine has been studied, specific investigations into the degradation pathways and persistence of Ranitidine N-oxide under various environmental conditions (e.g., photolysis, hydrolysis, biodegradation) are needed. csbsju.edunih.gov
Ecotoxicity Studies: Standardized ecotoxicity tests on a range of aquatic and terrestrial organisms from different trophic levels are required. This should include acute and chronic toxicity tests on algae, invertebrates (e.g., Daphnia magna), and fish.
Bioaccumulation Potential: Studies to determine the potential for Ranitidine N-oxide to bioaccumulate in aquatic organisms are crucial for understanding its potential to move up the food chain.
Sub-lethal Effects: Research into potential sub-lethal effects, such as endocrine disruption or genotoxicity, at environmentally relevant concentrations is also warranted.
Interactive Data Table: Illustrative Ecotoxicity Data Needed for Ranitidine N-Oxide Risk Assessment
The following table is an example of the ecotoxicological data required for a comprehensive risk assessment. The values are hypothetical.
| Test Organism | Endpoint | Toxicity Value |
| Pseudokirchneriella subcapitata (Algae) | 72-h EC50 (Growth Inhibition) | > 100 mg/L |
| Daphnia magna (Invertebrate) | 48-h EC50 (Immobilization) | 85 mg/L |
| Pimephales promelas (Fathead Minnow) | 96-h LC50 (Mortality) | 150 mg/L |
| Pimephales promelas (Fathead Minnow) | 28-d NOEC (Reproduction) | 5 mg/L |
EC50: Half maximal effective concentration; LC50: Half maximal lethal concentration; NOEC: No observed effect concentration
Future Perspectives:
The future of environmental risk assessment for pharmaceutical metabolites like Ranitidine N-oxide lies in an integrated approach. This includes the development of sensitive analytical methods for its detection in complex environmental matrices, the use of predictive modeling tools to estimate its environmental concentrations and fate, and the application of high-throughput screening methods to assess its potential biological activity.
Furthermore, a "one health" perspective, which considers the interconnectedness of human, animal, and environmental health, is essential. Understanding the complete lifecycle of pharmaceuticals from their use to their environmental fate is critical for developing sustainable management strategies and minimizing their potential impact on ecosystems. The concerns raised by the NDMA contamination in ranitidine products have highlighted the importance of scrutinizing the entire lifecycle of a drug, including its degradation and transformation products. nih.govpmda.go.jp
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Ranitidine-N-oxide in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for separating and quantifying this compound alongside other metabolites. For example, reversed-phase HPLC systems with UV detection at 230 nm effectively resolve this compound from its parent compound and desmethylranitidine . Validation parameters (e.g., linearity, LOD/LOQ) must adhere to ICH guidelines, with mobile phases optimized using acetonitrile-phosphate buffers.
Q. What are the primary metabolic pathways leading to this compound formation in vivo?
- Methodological Answer : this compound is a major oxidative metabolite formed via hepatic cytochrome P450 enzymes (e.g., CYP3A4/5). In vitro studies using liver microsomes or recombinant enzymes can identify specific isoforms involved. Metabolic stability assays, supplemented with NADPH cofactors, track N-oxide formation via LC-MS/MS. Comparative studies with inhibitors (e.g., ketoconazole for CYP3A4) validate enzymatic pathways .
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) confirms the N-oxide functional group, with chemical shifts observed at δ 3.2–3.5 ppm for methyl groups adjacent to the oxidized nitrogen. Infrared (IR) spectroscopy identifies N-O stretching vibrations at ~1250–1350 cm⁻¹. High-resolution mass spectrometry (HRMS) provides exact mass confirmation (C₁₃H₂₂N₄O₃S, m/z 314.1412) .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Contradictions often arise from differences in buffer systems or temperature controls. Reproducibility requires standardized buffers (e.g., 0.1 M HCl for gastric pH, phosphate buffers for intestinal pH) and strict temperature regulation (37°C for physiological conditions). Kinetic studies using UV-Vis spectrophotometry or LC-MS track degradation rates, with Arrhenius plots modeling temperature-dependent stability. Statistical tools (e.g., ANOVA) assess inter-study variability .
Q. What experimental designs are optimal for investigating this compound’s environmental degradation pathways?
- Methodological Answer : Simulated environmental systems (e.g., aqueous solutions with UV light exposure or microbial consortia) mimic natural degradation. Liquid chromatography quadrupole time-of-flight (LC-QTOF) identifies transformation products, while stable isotope probing traces ¹³C-labeled this compound in microbial metabolism. Ecotoxicity assays (e.g., Daphnia magna bioassays) evaluate ecological impacts .
Q. How can in silico modeling predict this compound’s reactivity in biological systems?
- Methodological Answer : Density functional theory (DFT) calculations model the molecule’s electron distribution, predicting sites of metabolic oxidation or nucleophilic attack. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to enzymes like CYP3A4. These predictions are validated via in vitro assays comparing computational results with experimental metabolite profiles .
Data Analysis & Reproducibility
Q. What statistical approaches address variability in this compound quantification across laboratories?
- Methodological Answer : Inter-laboratory studies using shared reference standards (e.g., USP-grade this compound) harmonize data. Bland-Altman plots and coefficient of variation (CV) analysis identify systematic biases. Robust regression models (e.g., RSD ≤5% for intra-day precision) ensure method reproducibility .
Q. How should researchers document methodologies to ensure reproducibility of this compound studies?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters: HPLC gradients, MS ionization settings, and NMR acquisition times. Provide raw data in supplementary materials, including chromatograms and spectral annotations. Reference protocols from authoritative sources (e.g., Cochrane Handbook for systematic reviews) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
